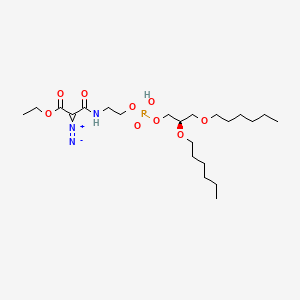
6-(4-甲基苯基)氨基萘-2-磺酸
描述
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- (2NS6MPA) is a sulfonic acid derivative of 2-naphthalene. It is a white, crystalline powder with a molecular weight of 256.34 g/mol and a melting point of 250°C. 2NS6MPA is a widely used chemical in the fields of scientific research, laboratory experiments, and industrial applications.
科学研究应用
荧光探针
6-(4-甲基苯基)氨基萘-2-磺酸: 由于其发射荧光的能力而被用作荧光探针。 此特性使其适用于标记肽并通过测量荧光强度的变化来监测分子组装中的构象变化 {svg_1}。 该化合物在甲醇中激发波长为381 nm 的荧光在生物化学和细胞生物学研究中特别有用,用于可视化和跟踪生物过程。
废水的生物处理
该化合物参与萘磺酸盐的微生物降解,萘磺酸盐是废水中重要的污染物。 已鉴定出可以降解萘-2-磺酸 (2-NS) 的特定细菌菌株,使其成为生物修复和废水处理研究的关注对象 {svg_2}。 了解降解该化合物的微生物途径可以导致更有效、更环保的工业废水处理方法。
高级氧化工艺
在环境科学领域,6-(4-甲基苯基)氨基萘-2-磺酸用于研究高级氧化工艺 (AOP)。 AOP 是旨在从水中去除顽固性有机化合物的化学处理方法。 对萘磺酸盐(包括该化合物)氧化的研究提供了对这些过程中形成的反应机理和产物的见解 {svg_3}。 这些知识对于开发更有效的方法来净化被复杂有机分子污染的水至关重要。
作用机制
Target of Action
The primary targets of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is an enzyme that contributes to the process of protein digestion in the human body .
Mode of Action
It is known that the compound interacts with its targets, potentially influencing their function .
Biochemical Pathways
Given its targets, it may influence the coagulation pathway and protein digestion pathway .
Result of Action
Given its targets, it may influence blood coagulation and protein digestion .
生化分析
Biochemical Properties
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- plays a significant role in biochemical reactions, particularly as a fluorescent probe. It interacts with proteins and membranes, becoming fluorescent upon binding. This property allows researchers to monitor conformational changes in proteins and analyze the polarity in biological matrices . The compound’s interaction with cyclodextrins enhances its fluorescence, providing a sensitive method for separating and analyzing these molecules .
Cellular Effects
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- influences various cellular processes. When bound to membranes or proteins, it becomes fluorescent, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific cellular components makes it a valuable tool for investigating the effects of different treatments on cell function.
Molecular Mechanism
The molecular mechanism of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- involves its binding interactions with biomolecules. The compound binds to proteins and membranes, becoming fluorescent upon binding . This fluorescence change allows researchers to monitor conformational changes in proteins and study the compound’s effects on enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- can change over time. The compound’s stability and degradation are important factors to consider when conducting long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended observation of its effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. Researchers must carefully determine the appropriate dosage to avoid any harmful consequences while maximizing the compound’s beneficial effects .
Metabolic Pathways
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its effects on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in various cellular processes .
属性
IUPAC Name |
6-(4-methylanilino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16/h2-11,18H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRBOZNMGVDGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32752-10-6 (mono-potassium salt) | |
| Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064781 | |
| Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Aldrich MSDS] | |
| Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7724-15-4 | |
| Record name | 6-p-Toluidino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-p-toluidinonaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)


![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)

![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)






